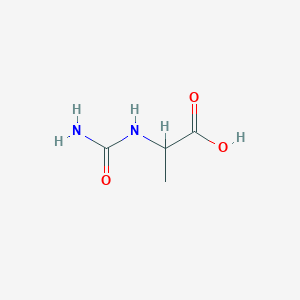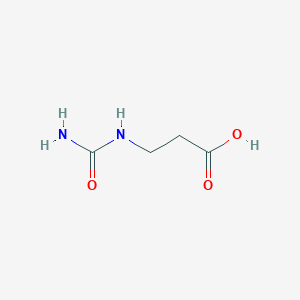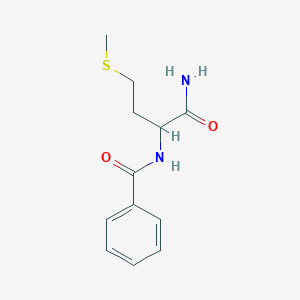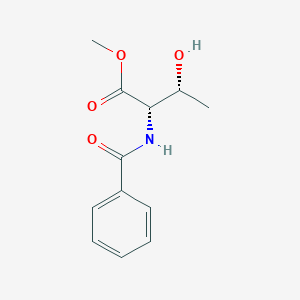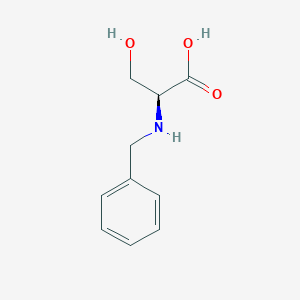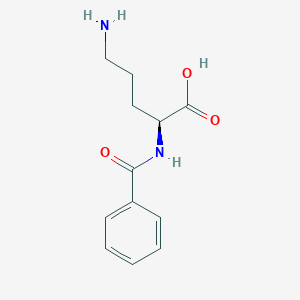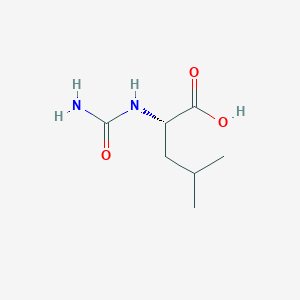
L-Leucine, N-(aminocarbonyl)-
描述
It is a white crystalline powder that is soluble in water and has a molecular weight of 190.2 g/mol. This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
L-Leucine, N-(aminocarbonyl)- can be synthesized through various chemical reactions involving leucine. One common method involves the reaction of leucine with an appropriate carbamoylating agent under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature and pH must be carefully monitored to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of L-Leucine, N-(aminocarbonyl)- often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce leucine, which is then chemically modified to form the desired compound. The fermentation process is followed by purification steps to isolate and refine the final product .
化学反应分析
Types of Reactions
L-Leucine, N-(aminocarbonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving L-Leucine, N-(aminocarbonyl)- can result in the replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups .
科学研究应用
L-Leucine, N-(aminocarbonyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of leucine derivatives.
Biology: This compound plays a role in studying cellular uptake mechanisms and signaling pathways, particularly those involving the mechanistic target of rapamycin complex 1 (mTORC1).
Medicine: L-Leucine, N-(aminocarbonyl)- is investigated for its potential therapeutic effects in treating metabolic disorders and certain types of cancer.
Industry: It is utilized in the production of pharmaceuticals and as a component in various industrial processes.
作用机制
The mechanism of action of L-Leucine, N-(aminocarbonyl)- involves its interaction with specific molecular targets and pathways. One key pathway is the mTORC1 signaling pathway, which regulates cell growth and metabolism. L-Leucine, N-(aminocarbonyl)- activates mTORC1 by being transported into cells via the l-type amino acid transporter 1 (LAT1). Once inside the cell, it induces the phosphorylation of downstream effectors such as p70 ribosomal S6 kinase 1 (p70S6K), leading to various cellular responses .
相似化合物的比较
Similar Compounds
- L-Valine, N-(aminocarbonyl)-
- L-Isoleucine, N-(aminocarbonyl)-
- L-Phenylalanine, N-(aminocarbonyl)-
Uniqueness
L-Leucine, N-(aminocarbonyl)- is unique due to its specific interaction with the mTORC1 signaling pathway and its ability to be transported by LAT1. This distinguishes it from other similar compounds, which may not have the same affinity for LAT1 or the same effect on mTORC1 activation .
属性
IUPAC Name |
(2S)-2-(carbamoylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)3-5(6(10)11)9-7(8)12/h4-5H,3H2,1-2H3,(H,10,11)(H3,8,9,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIBQJHHPDRAGP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356768 | |
| Record name | L-Leucine, N-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26117-20-4 | |
| Record name | L-Leucine, N-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(carbamoylamino)-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


